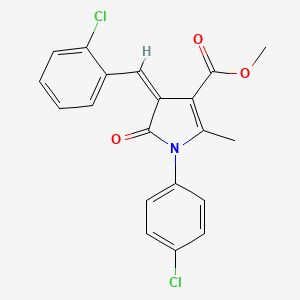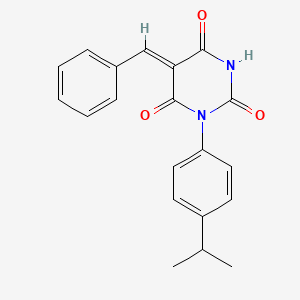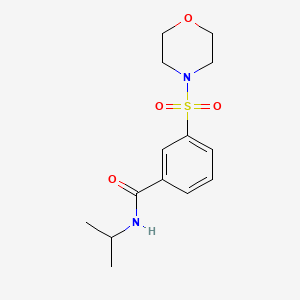![molecular formula C21H18N4OS B4927963 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)
2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide, also known as THAL-SNS-032, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide involves the inhibition of cyclin-dependent kinase 9 (CDK9), which is a key regulator of transcriptional elongation. CDK9 plays a crucial role in the expression of genes that are involved in cell proliferation and survival. By inhibiting CDK9, 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide prevents the transcription of these genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting cancer growth. In addition, 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide in lab experiments is its specificity for CDK9. This allows researchers to study the effects of CDK9 inhibition on cancer cell growth without the interference of other signaling pathways. However, one limitation of using 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the exploration of its potential therapeutic applications in combination with other drugs or therapies. In addition, further research is needed to understand the long-term effects of 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide on normal cells and tissues. Finally, the development of more water-soluble derivatives of 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide may improve its efficacy and bioavailability in vivo.
Conclusion:
In conclusion, 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its specificity for CDK9 makes it an attractive target for cancer therapy. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and to improve its efficacy and bioavailability in vivo.
Synthesemethoden
The synthesis of 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The detailed synthesis method is beyond the scope of this paper. However, it is worth noting that the synthesis of this compound is challenging and requires a high degree of precision.
Wissenschaftliche Forschungsanwendungen
2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide has been found to be effective against a variety of cancer types, including leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
2-[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-21(23-14-19-7-3-11-27-19)15-25-10-8-20(24-25)17-5-1-4-16(12-17)18-6-2-9-22-13-18/h1-13H,14-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQKVIAXABSGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN(C=C2)CC(=O)NCC3=CC=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)


![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4927939.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)



